molecular formula C11H22NO4P B6598021 5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide CAS No. 527704-58-1

5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide

Cat. No.: B6598021
CAS No.: 527704-58-1
M. Wt: 263.27 g/mol
InChI Key: JQERKXDWSAKBRU-UHFFFAOYSA-N
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Description

5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide is a nitrone spin trap compound commonly used in the study of free radicals. It is known for its ability to stabilize free radicals, making it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

DIPPMPO, also known as 5-(diisopropoxyphosphoryl)-5-methyl-1-pyrroline-n-oxide or 2-[bis(propan-2-yloxy)phosphoryl]-2-methyl-3,4-dihydro-2H-pyrrol-1-ium-1-olate, primarily targets biological free radicals . These free radicals, which include O-, N-, S-, and C-centered radicals, play crucial roles in various biological processes and can cause damage when their levels become too high .

Mode of Action

DIPPMPO acts as a spin trap , a type of molecule that reacts with free radicals to form stable products . These products, known as spin adducts, can then be detected and analyzed, providing valuable information about the free radicals that were initially present .

Biochemical Pathways

The action of DIPPMPO affects the pathways involving the generation and degradation of free radicals . By trapping free radicals, DIPPMPO can prevent them from participating in further reactions and causing potential damage . This is particularly relevant in the context of oxidative stress, where an overabundance of free radicals can lead to cellular damage .

Pharmacokinetics

DIPPMPO is more lipophilic (Kp = 2.1) than its analog DEPMPO, and it has a longer lifetime than DMPO . This suggests that DIPPMPO may have better bioavailability and stability, making it a more effective tool for detecting free radicals .

Result of Action

The primary result of DIPPMPO’s action is the formation of stable spin adducts from free radicals . These adducts can be detected and analyzed, providing valuable insights into the types and quantities of free radicals present in a biological system .

Action Environment

The efficacy and stability of DIPPMPO can be influenced by various environmental factors. For instance, the presence of other molecules can affect the formation and stability of the spin adducts . Additionally, the pH and temperature of the environment can also impact the effectiveness of DIPPMPO .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide typically involves the reaction of sodium nitrate with 2-halopropanes to obtain isotopically labeled 2-nitropropane analogs. These analogs are then subjected to further reactions to produce the desired nitrone spin trap compound . The process is straightforward and can be completed in a few steps without the need for special equipment.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its function as a spin trap, allowing it to stabilize free radicals and form adducts that can be analyzed using electron spin resonance (ESR) spectroscopy .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium nitrate, 2-halopropanes, and various oxidizing agents. The reaction conditions typically involve mild temperatures and pressures to ensure the stability of the nitrone spin trap .

Major Products Formed: The major products formed from the reactions of this compound are the stabilized radical adducts. These adducts are crucial for studying the behavior and properties of free radicals in various chemical and biological systems .

Scientific Research Applications

5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide has a wide range of scientific research applications. It is extensively used in chemistry for the detection and analysis of free radicals. In biology, it helps study oxidative stress and related cellular responses. The compound is also valuable in medicine for investigating the mechanisms of diseases involving free radicals and developing potential therapeutic strategies .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide include other nitrone spin traps such as 5,5-dimethyl-1-pyrroline N-oxide and its isotopically labeled analogs . These compounds share similar properties and applications in free radical research.

Uniqueness: What sets this compound apart from other similar compounds is its specific structure, which may offer unique advantages in certain experimental conditions. Its ability to form stable adducts with free radicals makes it a valuable tool for detailed studies of radical behavior and interactions .

Properties

IUPAC Name

2-di(propan-2-yloxy)phosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22NO4P/c1-9(2)15-17(14,16-10(3)4)11(5)7-6-8-12(11)13/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQERKXDWSAKBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C1(CCC=[N+]1[O-])C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527704-58-1
Record name 5-(diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide
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Customer
Q & A

A: DIPPMPO (5-(diisopropoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide), also known as 5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline N-oxide, is a cyclic nitrone spin trap commonly used in Electron Paramagnetic Resonance (EPR) spectroscopy. [, , , , , , , , , , , ] Unlike many pharmaceuticals, DIPPMPO doesn't have a specific biological "target" in the traditional sense. Instead, it acts as a 'chemical trap' for short-lived free radicals. When a free radical reacts with DIPPMPO, it forms a more stable radical adduct. This adduct has a longer lifetime, making it detectable by EPR spectroscopy. This allows researchers to identify and quantify the type and amount of free radicals present in a system.

A: DIPPMPO's ability to trap and stabilize free radicals makes it a powerful tool in studying oxidative stress in biological systems. [, , , ] Some specific examples of its applications include:

  • Detecting superoxide production in cells: DIPPMPO has been successfully used to detect superoxide radical anions produced by activated macrophages. This is particularly useful in studying inflammatory responses and the effects of antioxidants. [, ]
  • Investigating the role of free radicals in disease: By trapping radicals involved in various pathologies, DIPPMPO can help elucidate the mechanisms of diseases like cancer, neurodegenerative disorders, and cardiovascular diseases. [, ]
  • Evaluating the efficacy of antioxidants: DIPPMPO can be used to assess the ability of antioxidant compounds to scavenge free radicals by monitoring the decrease in radical adduct formation in the presence of the antioxidant. []

A: Yes, computational chemistry techniques have been applied to study DIPPMPO. For instance, density functional theory (DFT) calculations have been used to investigate the kinetics of hydroxyl radical trapping by DIPPMPO and the subsequent spin adduct decay. These calculations, performed at the B3LYP/6-31G//HF/6-31G level, helped rationalize experimental kinetic data and provided insights into the structural features influencing the trapping efficiency and adduct stability of DIPPMPO. []

A: EPR spectroscopy remains the primary method for detecting and analyzing DIPPMPO radical adducts. [, , , , , ] The unique EPR spectral signatures of these adducts allow for the identification of the trapped radical. In addition to EPR, mass spectrometry (MS) and 31P nuclear magnetic resonance (NMR) have proven valuable in characterizing DIPPMPO adducts. [, , ] These techniques provide complementary structural information, aiding in the unambiguous identification of the trapped radical species.

ANone: Despite its advantages, DIPPMPO also has limitations:

  • Sensitivity: While DIPPMPO is a sensitive spin trap, the inherent nature of EPR spectroscopy might require relatively high concentrations of radicals for detection. []
  • Specificity: Although DIPPMPO shows selectivity for certain radicals, there can be overlap in the EPR spectra of different adducts, making it challenging to differentiate between them in complex biological environments. []

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